molecular formula C19H15BrN2O3 B2525943 1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 847464-77-1

1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2525943
CAS No.: 847464-77-1
M. Wt: 399.244
InChI Key: SZAAQGUZRLLKHJ-UHFFFAOYSA-N
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Description

1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H15BrN2O3 and its molecular weight is 399.244. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that can be synthesized through various methods and has several applications in synthetic organic chemistry. It serves as a significant skeleton in many drugs and starting materials due to its presence in biological applications. A notable method for synthesis involves multi-component reactions, and its derivatives have been suggested to play a role in the synthesis of more biologically active compounds by comparing their SARS activity. This makes the compound and its derivatives highly relevant in the field of organic synthesis and drug development (Sohal, 2021).

Central Nervous System (CNS) Applications

The compound's derivatives have been identified as potential sources for the synthesis of novel CNS acting drugs. Literature reviews have indicated that functional chemical groups in the compound may serve as lead molecules for the synthesis of compounds with CNS activity. This is due to the presence of heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).

Applications in Nanotechnology and Biomedical Fields

Derivatives of this compound, such as benzene-1,3,5-tricarboxamides (BTAs), have found applications in nanotechnology and biomedical fields. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, allow full utilization of this versatile, supramolecular building block. The opportunities are connected to the self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field, showcasing the compound's adaptability and potential for future applications (Cantekin, Palmans, & de Greef, 2012).

Pharmacological Potential

The compound and its derivatives are also under investigation for their pharmacological potential. The compound's core is part of the benzoxazinoid class, which includes benzoxazinones and benzoxazolinones, known to play a role in plant defense against biological threats. Benzoxazinoids have been evaluated for their antimicrobial activity, and while the natural compounds may lack potency, the 1,4-benzoxazin-3-one backbone has shown potential as a scaffold for designing new antimicrobial compounds. This highlights the compound's significance in the development of new drugs with a focus on antimicrobial resistance (de Bruijn, Gruppen, & Vincken, 2018).

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(19(17)24)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAAQGUZRLLKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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